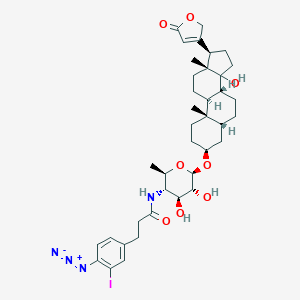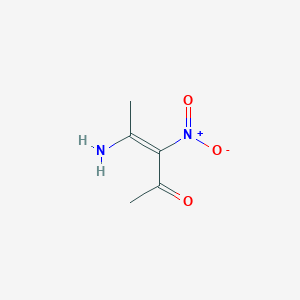
(E)-4-amino-3-nitropent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-amino-3-nitropent-3-en-2-one, also known as ANP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANP is a highly reactive molecule that can be synthesized through a number of methods and has been found to have significant biochemical and physiological effects. In
Mécanisme D'action
(E)-4-amino-3-nitropent-3-en-2-one works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, (E)-4-amino-3-nitropent-3-en-2-one inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, (E)-4-amino-3-nitropent-3-en-2-one prevents the growth and proliferation of cancer cells. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(E)-4-amino-3-nitropent-3-en-2-one has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (E)-4-amino-3-nitropent-3-en-2-one has been found to have neuroprotective effects. Specifically, (E)-4-amino-3-nitropent-3-en-2-one has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have cardioprotective effects, including the ability to reduce myocardial infarct size and improve cardiac function in animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-4-amino-3-nitropent-3-en-2-one for lab experiments is its high purity. The synthesis method for (E)-4-amino-3-nitropent-3-en-2-one yields a highly pure product, which is important for ensuring accurate and reproducible results in lab experiments. Additionally, (E)-4-amino-3-nitropent-3-en-2-one is relatively stable and can be stored for long periods of time without losing its activity. However, one limitation of (E)-4-amino-3-nitropent-3-en-2-one is its high reactivity, which can make it difficult to handle in lab experiments.
Orientations Futures
There are a number of future directions for (E)-4-amino-3-nitropent-3-en-2-one research. One area of research is the development of new cancer treatments based on (E)-4-amino-3-nitropent-3-en-2-one. Researchers are currently exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in combination with other cancer drugs to enhance their effectiveness. Additionally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of research is the development of new methods for synthesizing (E)-4-amino-3-nitropent-3-en-2-one that are more efficient and cost-effective. Finally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one as a tool for studying the activity of enzymes involved in cancer and other diseases.
Méthodes De Synthèse
(E)-4-amino-3-nitropent-3-en-2-one can be synthesized through a number of methods, including the condensation of 4-nitro-3-penten-2-one with ammonia, the reaction of 4-nitro-3-penten-2-one with hydroxylamine, and the reduction of 4-nitro-3-penten-2-one with hydrogen gas. The most commonly used method for synthesizing (E)-4-amino-3-nitropent-3-en-2-one is the condensation of 4-nitro-3-penten-2-one with ammonia, which yields a high purity product.
Applications De Recherche Scientifique
(E)-4-amino-3-nitropent-3-en-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. (E)-4-amino-3-nitropent-3-en-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. (E)-4-amino-3-nitropent-3-en-2-one has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, (E)-4-amino-3-nitropent-3-en-2-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
120697-18-9 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(E)-4-amino-3-nitropent-3-en-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(6)5(4(2)8)7(9)10/h6H2,1-2H3/b5-3+ |
Clé InChI |
CAWLPOSADBAJFU-HWKANZROSA-N |
SMILES isomérique |
C/C(=C(/C(=O)C)\[N+](=O)[O-])/N |
SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
SMILES canonique |
CC(=C(C(=O)C)[N+](=O)[O-])N |
Synonymes |
3-Penten-2-one, 4-amino-3-nitro-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



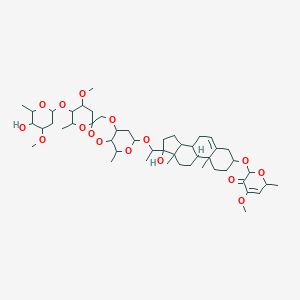

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
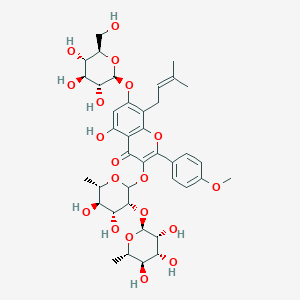
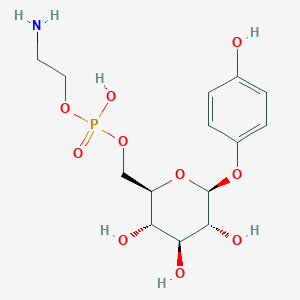
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
